Cas no 888329-96-2 (3-(Oct-1-yn-1-yl)oxazolidin-2-one)

3-(Oct-1-yn-1-yl)oxazolidin-2-one structure
888329-96-2 structure
Nome del prodotto:3-(Oct-1-yn-1-yl)oxazolidin-2-one
Numero CAS:888329-96-2
MF:C11H17NO2
MW:195.258183240891
CID:4786654
PubChem ID:329768950

3-(Oct-1-yn-1-yl)oxazolidin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(oct-1-yn-1-yl)oxazolidin-2-one
    • 3-(1-octyn-1-yl)-2-oxazolidinone
    • CCCCCCC#CN1CCOC1=O
    • 3-(1-Octynyl)oxazolidine-2-one
    • 2-Oxazolidinone, 3-(1-octynyl)- (9CI)
    • 3-(1-Octyn-1-yl)-2-oxazolidinone (ACI)
    • N-(1-Octyn-1-yl)-2-oxazolidinone
    • starbld0010347
    • SCHEMBL22616861
    • 888329-96-2
    • 3-oct-1-ynyl-1,3-oxazolidin-2-one
    • 3-(Oct-1-yn-1-yl)oxazolidin-2-one
    • Inchi: 1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3
    • Chiave InChI: BTHIUMSDMJKIBP-UHFFFAOYSA-N
    • Sorrisi: O1C(N(C#CCCCCCC)CC1)=O

Proprietà calcolate

  • Massa esatta: 195.125928785g/mol
  • Massa monoisotopica: 195.125928785g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 3.4

3-(Oct-1-yn-1-yl)oxazolidin-2-one Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • Condizioni di conservazione:2-8°C

3-(Oct-1-yn-1-yl)oxazolidin-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
805602-500MG
3-(1-octyn-1-yl)-2-oxazolidinone
888329-96-2
500MG
¥2334.81 2022-02-24

3-(Oct-1-yn-1-yl)oxazolidin-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Oxygen Solvents: Acetonitrile ;  24 - 48 h, rt
Riferimento
Convenient and practical alkynylation of heteronucleophiles with copper acetylides
Theunissen, Cedric; Lecomte, Morgan; Jouvin, Kevin; Laouiti, Anouar; Guissart, Celine; et al, Synthesis, 2014, 46(9), 1157-1166

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Oxygen Solvents: Acetonitrile ;  48 h, rt
Riferimento
Click-alkynylation of N- and P-nucleophiles by oxidative cross-coupling with alkynylcopper reagents: a general synthesis of ynamides and alkynylphosphonates
Jouvin, Kevin; Heimburger, Jeremy; Evano, Gwilherm, Chemical Science, 2012, 3(3), 756-760

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,10-Phenanthroline ,  Copper sulfate ,  Tripotassium phosphate
Riferimento
Highly regio- and stereocontrolled synthesis of β-substituted α-tributylstannyl enamides
Buissonneaud, David; Cintrat, Jean-Christophe, Tetrahedron Letters, 2006, 47(18), 3139-3143

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine ,  Sodium bicarbonate ,  Oxygen Catalysts: Copper, bis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO1′]](4,4′-bipyridine-κN1)di- Solvents: Toluene ;  15 min, 1 atm, rt; rt → 80 °C; 6 h, 80 °C
Riferimento
Efficient and recyclable Cu2(BDC)2(BPY)-catalyzed oxidative amidation of terminal alkynes: role of bipyridine ligand
Le, Hanh T. N.; Tran, Thuan V.; Phan, Nam T. S.; Truong, Thanh, Catalysis Science & Technology, 2015, 5(2), 851-859

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper hydroxide Solvents: Mesitylene ;  4 h, 110 °C
Riferimento
Heterogeneously catalyzed selective aerobic oxidative cross-coupling of terminal alkynes and amides with simple copper(II) hydroxide
Jin, Xiongjie; Yamaguchi, Kazuya; Mizuno, Noritaka, Chemical Communications (Cambridge, 2012, 48(41), 4974-4976

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Cupric chloride ,  Oxygen Solvents: Toluene ;  15 min, rt
1.2 Reagents: Pyridine ,  Oxygen Solvents: Toluene ;  rt; 70 °C
1.3 Solvents: Toluene ;  6 h, 70 °C; 18 h, 70 °C
Riferimento
Ynamides in Radical Reactions: A Route to Original Persubstituted 2-Aminofurans
Galibert-Guijarro, Aurelien; Mouysset, Dominique; Mimoun, Liliane; Bertrand, Michele P.; Feray, Laurence, Journal of Organic Chemistry, 2023, 88(4), 2464-2473

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Pyridine ,  Sodium carbonate ,  Oxygen Catalysts: Cupric chloride Solvents: Toluene ;  1 atm, rt → 70 °C
1.2 Reagents: Oxygen Solvents: Toluene ;  4 h, 1 atm, 70 °C; 1 atm, 70 °C → rt
Riferimento
Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides
Hamada, Tetsuya; Ye, Xuan; Stahl, Shannon S., Journal of the American Chemical Society, 2008, 130(3), 833-835

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  78 h, 80 °C
Riferimento
Palladium-Catalyzed Silylcyanation of Ynamides: Regio- and Stereoselective Access to Tetrasubstituted 3-Silyl-2-Aminoacrylonitriles
Hansjacob, Pierre; Leroux, Frederic R. ; Gandon, Vincent ; Donnard, Morgan, Angewandte Chemie, 2022, 61(14),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  24 h, rt → 80 °C
Riferimento
Yb(III)-catalysed syn-thioallylation of ynamides
Gogoi, Manash Protim; Vanjari, Rajeshwer; Prabagar, B.; Yang, Shengwen; Dutta, Shubham; et al, Chemical Communications (Cambridge, 2021, 57(61), 7521-7524

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Cupric chloride ;  15 min, rt
1.2 Reagents: Pyridine Solvents: Toluene ;  15 min, 70 °C
1.3 Solvents: Toluene ;  4 h, 70 °C; 12 h, 70 °C
Riferimento
Hydrative Aminoxylation of Ynamides: One Reaction, Two Mechanisms
Pinto, Alexandre; Kaiser, Daniel; Maryasin, Boris; Di Mauro, Giovanni; Gonzalez, Leticia; et al, Chemistry - A European Journal, 2018, 24(10), 2515-2519

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Oxygen Solvents: Dichloromethane ;  16 h, 25 °C
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  25 °C
Riferimento
Fishing with copper acetylides: Selective alkynylation of heteronucleophiles
Guissart, Celine; Luhmer, Michel; Evano, Gwilherm, Tetrahedron, 2018, 74(47), 6727-6736

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  11 h, 80 °C; 80 °C → rt
Riferimento
Radical additions of arenethiols to ynamides for the selective synthesis of N-[(Z)-2-(arylsulfanyl)-1-alkenyl]amides
Sato, Akinori; Yorimitsu, Hideki; Oshima, Koichiro, Bulletin of the Korean Chemical Society, 2010, 31(3), 570-576

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  24 h, 90 °C
Riferimento
Enantioselective Construction of Acyclic Quaternary Carbon Stereocenters: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Amide Enolates
Starkov, Pavel ; Moore, Jared T.; Duquette, Douglas C.; Stoltz, Brian M. ; Marek, Ilan, Journal of the American Chemical Society, 2017, 139(28), 9615-9620

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 1,2-Dimethylimidazole ,  Copper chloride dihydrate Solvents: Dichloromethane ;  rt; 40 - 48 h, rt
Riferimento
Copper-Catalyzed Alkynylation of Amides with Potassium Alkynyltrifluoroborates: A Room-Temperature, Base-Free Synthesis of Ynamides
Jouvin, Kevin; Couty, Francois; Evano, Gwilherm, Organic Letters, 2010, 12(14), 3272-3275

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  48 h, 80 °C
Riferimento
Unusual mechanisms in Claisen rearrangements: an ionic fragmentation leading to a meta-selective rearrangement
Maryasin, Boris; Kaldre, Dainis; Galaverna, Renan; Klose, Immo; Ruider, Stefan; et al, Chemical Science, 2018, 9(17), 4124-4131

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Toluene ;  22 h, 65 °C
Riferimento
Preparation of Multisubstituted Enamides via Rhodium-Catalyzed Carbozincation and Hydrozincation of Ynamides
Gourdet, Benoit; Rudkin, Mairi E.; Watts, Ciorsdaidh A.; Lam, Hon Wai, Journal of Organic Chemistry, 2009, 74(20), 7849-7858

3-(Oct-1-yn-1-yl)oxazolidin-2-one Raw materials

3-(Oct-1-yn-1-yl)oxazolidin-2-one Preparation Products

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd